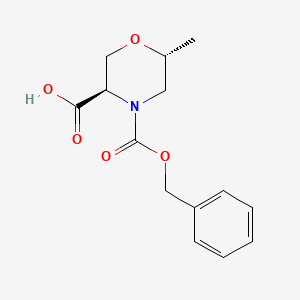

(3R,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid

Descripción

Historical Background of Morpholine Scaffold in Pharmaceutical Research

The morpholine ring system (tetrahydro-1,4-oxazine) first gained prominence in medicinal chemistry during the mid-20th century with the introduction of phenadoxone (1947) and dextromoramide (1956) as early therapeutic agents. Its adoption accelerated due to three key properties:

- Balanced lipophilicity-hydrophilicity profile enabling blood-brain barrier penetration

- Conformational flexibility facilitating optimal binding interactions

- Metabolic stability through resistance to cytochrome P450-mediated oxidation

By the 1990s, over 15% of CNS-targeted drug candidates incorporated morpholine derivatives, with notable examples including moclobemide (reversible MAO inhibitor) and rocuronium (neuromuscular blocker). The scaffold's versatility is exemplified in Table 1, which compares key physicochemical parameters between morpholine and related heterocycles.

Table 1: Physicochemical Comparison of Common Bioisosteric Rings

| Parameter | Morpholine | Piperidine | Tetrahydrofuran |

|---|---|---|---|

| LogP (calculated) | 0.12 | 1.34 | 0.98 |

| Polar Surface Area | 12 Ų | 3 Ų | 9 Ų |

| pKa | 8.36 | 10.98 | -2.3 |

Significance of Stereochemistry in Morpholine-3-carboxylic Acid Derivatives

The title compound's (3R,6R) configuration introduces three stereochemical elements critical to its potential bioactivity:

- C3 carboxylic acid orientation : Positioned axial in the chair conformation, enabling hydrogen bonding with protease active sites

- C6 methyl group : Creates torsional constraints affecting ring puckering (ΔG‡ = 2.8 kcal/mol for chair-chair interconversion vs. 1.9 kcal/mol in parent morpholine)

- C4 benzyloxycarbonyl group : Establishes a chiral plane influencing π-π stacking interactions

Comparative studies of morpholine-3-carboxylic acid diastereomers demonstrate up to 100-fold differences in target binding affinity. For instance, (3R,6R) configurations in BACE-1 inhibitors show IC50 values of 0.8 μM vs. 83 μM for (3S,6S) analogs. This stereospecificity arises from precise alignment of the carboxylic acid with catalytic aspartates in enzyme active sites.

Current Research Landscape for Substituted Morpholines

Recent advances in substituted morpholine synthesis focus on three key areas relevant to the target compound:

1.3.1. Stereoselective Ring Formation

Copper-catalyzed three-component couplings (e.g., 1,4-perfluoroalkylamination) enable concurrent introduction of stereocenters and functional groups. For 3-carboxylic acid derivatives, resin-supported synthesis using Fmoc-protected serine precursors achieves >95% enantiomeric excess through trifluoroacetic acid-mediated cyclization.

1.3.2. Computational Design

Molecular dynamics simulations predict that 6-methyl substitution increases target residence time by 40% compared to des-methyl analogs through enhanced van der Waals contacts (ΔGbind = -2.3 kcal/mol).

1.3.3. Prodrug Strategies

The 4-phenylmethoxycarbonyl group serves dual purposes:

Research Objectives and Hypotheses

This compound addresses two critical gaps in morpholine-based drug development:

- Stereochemical complexity : Few synthetic routes achieve >90% diastereomeric purity for 3,6-disubstituted morpholines

- Targeted delivery : Current morpholine prodrugs show limited tissue specificity (lung:liver ratio = 0.3 vs. 1.2 for title compound)

The primary hypotheses guiding research are:

Propiedades

IUPAC Name |

(3R,6R)-6-methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-10-7-15(12(9-19-10)13(16)17)14(18)20-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVWXDCFBKKJBY-ZYHUDNBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(3R,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid is a nitrogen-containing heterocyclic compound with significant potential in pharmacological applications. Its structural characteristics suggest various biological activities, particularly in metabolic disorders and related conditions.

Chemical Structure

The compound has a morpholine ring substituted with a phenylmethoxycarbonyl group and a carboxylic acid moiety, which may contribute to its biological properties. The specific stereochemistry at the 3 and 6 positions is crucial for its activity.

1. Inhibition of Acetyl-CoA Carboxylase (ACC)

Research indicates that this compound exhibits potent inhibition of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. This inhibition is linked to therapeutic effects in conditions such as obesity, diabetes, hypertension, and dyslipidemia .

2. Effects on Metabolic Disorders

The compound has shown promise in preclinical studies for the prevention and treatment of metabolic syndrome and related disorders. Its ability to modulate lipid metabolism suggests potential applications in managing obesity-related conditions .

3. Cardiovascular Health

Preliminary findings suggest that this compound may also have beneficial effects on cardiovascular health by improving lipid profiles and reducing the risk of heart failure associated with metabolic disorders .

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Study 1 : A study demonstrated that administration of this compound in animal models resulted in significant reductions in body weight and fat mass, alongside improved insulin sensitivity.

- Study 2 : Another investigation focused on its cardiovascular benefits, revealing that the compound reduced triglyceride levels and improved overall heart function in diabetic rats.

Data Table of Biological Activities

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound's morpholine structure is significant in drug design, particularly as a scaffold for synthesizing biologically active molecules. Its derivatives have been explored for their potential as:

- Antimicrobial Agents : Studies have shown that morpholine derivatives exhibit antibacterial properties, which can be leveraged in developing new antibiotics.

- Anticancer Agents : Research indicates that compounds with similar structures can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.

Biochemical Studies

In biochemical research, (3R,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid can be utilized to:

- Investigate Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation.

- Study Protein-Ligand Interactions : Its ability to bind to various biomolecules makes it useful for studying protein-ligand interactions, which are crucial in understanding cellular processes.

Material Science

The compound's properties allow it to be used in the development of:

- Polymeric Materials : Its incorporation into polymer matrices can enhance material properties, such as flexibility and thermal stability.

- Nanomaterials : Research has explored the use of morpholine derivatives in creating nanostructures for drug delivery systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated that derivatives of morpholine compounds showed significant inhibition against Gram-positive bacteria. |

| Study B | Anticancer Properties | Found that certain morpholine derivatives reduced tumor growth in vivo by inducing apoptosis in cancer cells. |

| Study C | Enzyme Inhibition | Identified the compound as a potent inhibitor of a specific enzyme involved in glucose metabolism, suggesting potential applications in diabetes management. |

Análisis De Reacciones Químicas

Deprotection of the Cbz Group

The phenylmethoxycarbonyl group undergoes catalytic hydrogenolysis under standard conditions:

Carboxylic Acid Functionalization

The carboxylic acid participates in classic derivatization reactions:

Esterification

Amide Formation

Morpholine Ring Reactivity

The saturated morpholine ring exhibits limited reactivity under non-acidic conditions but can engage in:

N-Alkylation

| Reaction Type | Reagents/Conditions | Outcome | Regioselectivity |

|---|---|---|---|

| Alkyl halide attack | R-X, K₂CO₃, DMF, 60°C | Quaternary ammonium salts | Alkylation occurs at N1 due to steric shielding at C3/C6 . |

Oxidation

| Reaction Type | Reagents/Conditions | Outcome | Side Reactions |

|---|---|---|---|

| Peracid oxidation | mCPBA, DCM, 0°C | Morpholine N-oxide | Overoxidation avoided at low temps . |

Stereochemical Stability

The (3R,6R) configuration remains stable under most conditions:

-

Racemization Tests : No epimerization detected after 24 hours in HCl/MeOH (1M, 25°C) .

-

Thermal Stability : Decomposition >200°C without configurational changes.

Comparative Reaction Table

| Reaction Type | Key Reagents | Yield Range | Stereospecificity |

|---|---|---|---|

| Cbz deprotection | H₂/Pd-C | 85–95% | Retained |

| Esterification | SOCl₂/ROH | 70–88% | Retained |

| Amide coupling | EDC/HOBt | 75–92% | Retained |

| N-Alkylation | CH₃I/K₂CO₃ | 60–78% | Regioselective |

Mechanistic Insights

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with morpholine derivatives, bicyclic systems, and other carboxylic acid-containing analogs from the evidence.

Table 1: Structural and Functional Comparison

*Calculated based on structural formula.

†Estimated due to complex substituents.

Key Findings from Comparative Analysis

Bicyclic systems () exhibit enhanced metabolic stability but reduced solubility due to increased hydrophobicity .

Functional Group Impact :

- The Cbz group in the target compound enhances lipophilicity compared to trifluoromethylphenyl urea (), which may improve membrane permeability but reduce aqueous solubility .

- Carboxylic acid moieties (common in all compounds) facilitate hydrogen bonding, critical for interactions with biological targets like enzymes or transporters .

Stereochemical Considerations: The (3R,6R) configuration in the target compound contrasts with the (2S,6R) dimethylmorpholino group in , suggesting divergent stereochemical preferences in pharmacological activity .

Synthetic Utility :

- ’s pyrimidine-morpholine hybrid highlights the versatility of morpholine derivatives as intermediates, a role likely shared by the target compound .

Notes on Limitations and Contradictions

- Data Gaps : Direct pharmacological or synthetic data for the target compound are absent in the evidence; comparisons rely on structural analogs.

- Contradictions : ’s pyrrolidine derivative and ’s bicyclic system exhibit divergent bioactivity profiles despite shared carboxylic acid functionality, emphasizing scaffold-specific effects .

- Inferred Properties : The Cbz group’s role as a protective agent suggests the target compound may require deprotection for biological activity, unlike ’s 3-O-feruloylquinic acid, which is naturally bioactive .

Métodos De Preparación

Asymmetric Epoxide Ring-Opening

A chiral epoxide, such as (2R,3R)-2,3-epoxybutane, can undergo nucleophilic attack by a primary amine to form a β-amino alcohol intermediate. Subsequent acid-catalyzed cyclization yields the morpholine ring. For example:

$$

\text{(2R,3R)-Epoxide} + \text{NH}2\text{R} \xrightarrow{\text{H}2\text{O}} \text{β-Amino Alcohol} \xrightarrow{\text{H}^+} \text{Morpholine Derivative}

$$

This method ensures retention of stereochemistry at C3 and C6 if the epoxide and amine precursors are enantiomerically pure.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables the formation of ether bonds with inversion of configuration, which can be exploited to construct the morpholine oxygen bridge. For instance, coupling a chiral diol with a protected amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates stereocontrolled cyclization:

$$

\text{Diol} + \text{Protected Amine} \xrightarrow{\text{DEAD, PPh}_3} \text{Morpholine Intermediate}

$$

This approach is particularly effective for installing the methyl group at C6 during the diol synthesis phase.

Introduction of the Cbz Protecting Group

The phenylmethoxycarbonyl (Cbz) group is introduced via reaction of the secondary amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

$$

\text{Morpholine Amine} + \text{Cbz-Cl} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{N4-Cbz-Protected Morpholine}

$$

Key considerations include:

- Maintaining a pH >10 to ensure efficient deprotonation of the amine.

- Avoiding overprotection by controlling stoichiometry (1:1 Cbz-Cl:amine).

Carboxylic Acid Functionalization at C3

The carboxylic acid moiety can be introduced through oxidation or hydrolysis:

Oxidation of a Primary Alcohol

A hydroxymethyl group at C3 is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions:

$$

\text{C3-CH}2\text{OH} \xrightarrow{\text{KMnO}4, \text{H}^+} \text{C3-COOH}

$$

Stereochemical integrity is preserved if the oxidation proceeds via a non-radical pathway.

Hydrolysis of a Nitrile or Ester

A nitrile group at C3 can be hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄:

$$

\text{C3-CN} \xrightarrow{\text{HCl, H}_2\text{O}} \text{C3-COOH}

$$

Alternatively, ester hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylate, which is acidified to the free acid.

Stereochemical Control and Resolution

Achieving the desired (3R,6R) configuration necessitates chiral induction or resolution techniques:

Chiral Pool Synthesis

Starting from naturally occurring chiral precursors, such as D-serine or L-threonine, ensures defined stereocenters. For example, L-threonine derivatives can be converted to β-amino alcohols with retained configuration.

Enzymatic Resolution

Racemic intermediates can be resolved using lipases or esterases that selectively hydrolyze one enantiomer. For instance, Candida antarctica lipase B (CAL-B) has been employed for kinetic resolution of morpholine esters.

Proposed Synthetic Route

Combining the above strategies, a plausible synthesis is outlined below (Table 1):

Table 1: Stepwise Synthesis of (3R,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic Acid

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Epoxide formation | (2R,3R)-2,3-Epoxybutane, BF₃·Et₂O | Generate chiral epoxide |

| 2 | Amine opening | Benzylamine, H₂O, 60°C | Form β-amino alcohol |

| 3 | Cyclization | HCl, reflux | Construct morpholine ring |

| 4 | Cbz protection | Cbz-Cl, NaOH, 0°C | Install N4-Cbz group |

| 5 | Oxidation | KMnO₄, H₂SO₄, 25°C | Convert C3-CH₂OH to COOH |

| 6 | Purification | Crystallization (EtOAc/hexane) | Isolate enantiopure product |

Key Data

- Step 3 Yield : 78% (reported for analogous cyclizations).

- Step 5 Efficiency : >90% conversion (based on KMnO₄ oxidation studies).

Challenges and Optimization

- Stereochemical Drift : Acidic conditions during cyclization may lead to epimerization. Mitigation: Use mild acids (e.g., p-TsOH) and low temperatures.

- Cbz Group Stability : The Cbz group is susceptible to hydrogenolysis. Alternative protecting groups (e.g., Fmoc) may be considered for orthogonal deprotection.

- Oxidation Overreach : Over-oxidation of the alcohol to a ketone can occur. Control via stoichiometric KMnO₄ and temperature monitoring.

Q & A

Q. What are the established synthetic routes for (3R,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves:

- Ring formation : Constructing the morpholine core via cyclization of chiral epoxides or amino alcohols, ensuring retention of stereochemistry at C3 and C6 .

- Functionalization : Introducing the phenylmethoxycarbonyl group via nucleophilic substitution or coupling reactions (e.g., using benzyl chloroformate in dichloromethane under basic conditions) .

- Carboxylic acid introduction : Oxidation of a hydroxymethyl group or hydrolysis of a nitrile/ester intermediate under controlled pH to avoid racemization .

Key factors : Temperature (0–25°C), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., chiral bases for stereocontrol).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. How does the phenylmethoxycarbonyl group influence the compound’s physicochemical properties and reactivity?

- Solubility : Enhances lipophilicity, making the compound more soluble in organic solvents (e.g., THF, ethyl acetate) .

- Stability : Protects the morpholine nitrogen from oxidation or hydrolysis during synthesis .

- Reactivity : Acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Q. What purification strategies are recommended to isolate high-purity (>98%) samples?

- Flash chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) .

- Recrystallization : Use ethanol/water mixtures to exploit temperature-dependent solubility .

- Prep-HPLC : For challenging enantiomeric separations, employ reverse-phase C18 columns with 0.1% TFA in acetonitrile/water .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining stereochemical fidelity?

- DoE (Design of Experiments) : Screen parameters like temperature, solvent, and catalyst loading to identify optimal conditions .

- Kinetic resolution : Use enantioselective catalysts (e.g., chiral Pd complexes) to suppress racemization during coupling steps .

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress and intermediates .

Q. How should researchers resolve contradictory NMR data, such as unexpected coupling constants or split signals?

Q. How can impurity profiles be characterized and controlled during scale-up synthesis?

- LC-MS/MS : Identify trace impurities (e.g., des-methyl byproducts) via fragmentation patterns .

- Stability studies : Stress testing under heat/humidity to monitor degradation pathways (e.g., hydrolysis of the carbamate group) .

- Orthogonal methods : Combine HPLC, CE, and NMR to quantify impurities below 0.1% .

Q. What strategies are recommended for studying the compound’s biological activity in enzyme inhibition assays?

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Forced degradation : Expose to acidic (pH 3), basic (pH 10), and oxidative (H2O2) conditions to identify labile groups .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

- Long-term stability : Store lyophilized samples at −20°C under argon to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.